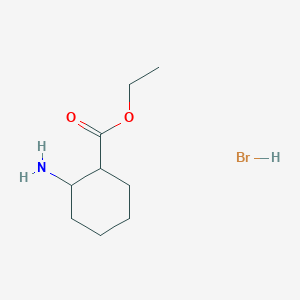
Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide is a chemical compound with the molecular formula C₉H₁₈BrNO₂ and a molecular weight of 252.15 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide typically involves the reaction of ethyl 2-aminocyclohexane-1-carboxylate with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrobromide group can be substituted with other nucleophiles such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or sodium acetate are employed under mild conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of corresponding halide or acetate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Wirkmechanismus
The mechanism of action of Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethyl ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-aminocyclohexane-1-carboxylate hydrochloride
- Ethyl 2-aminocyclohexane-1-carboxylate acetate
- Ethyl 2-aminocyclohexane-1-carboxylate sulfate
Uniqueness
Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The hydrobromide form may also offer distinct advantages in certain chemical reactions and biological applications .
Eigenschaften
Molekularformel |
C9H18BrNO2 |
|---|---|
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
ethyl 2-aminocyclohexane-1-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H17NO2.BrH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H |
InChI-Schlüssel |
NTRWAPNODMIZSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCCC1N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


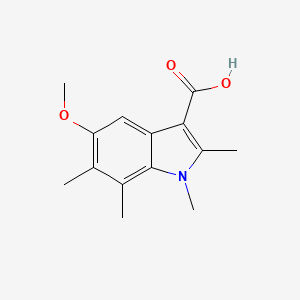
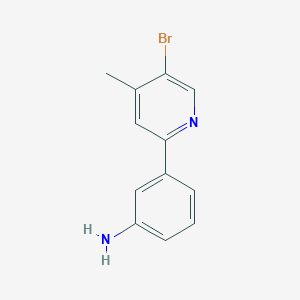
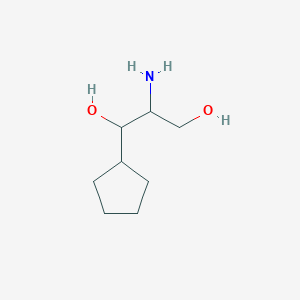

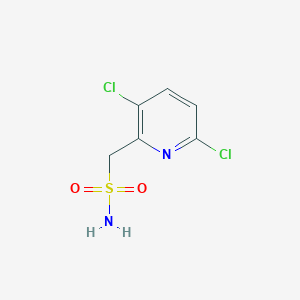
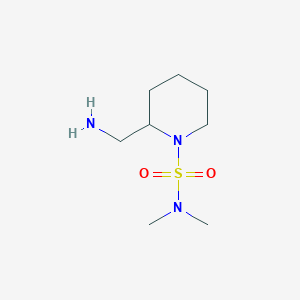
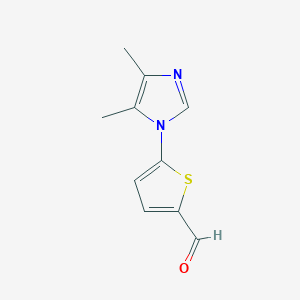
amine](/img/structure/B13225096.png)
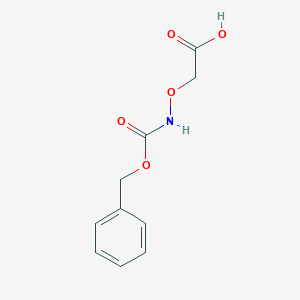

![6-Cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13225123.png)
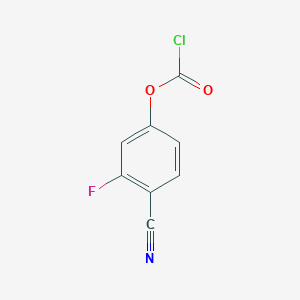
![(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13225141.png)

